molecular formula C14H13NO2 B3719588 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione

2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B3719588
M. Wt: 227.26 g/mol
InChI Key: SCQVYKLRVXSLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique indene-dione structure

Properties

IUPAC Name

2-(N-cyclopropyl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8(15-9-6-7-9)12-13(16)10-4-2-3-5-11(10)14(12)17/h2-5,9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQVYKLRVXSLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1CC1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclopropylamine with an appropriate electrophile, such as an alkyl halide.

    Formation of the Dione Structure: The final step involves the formation of the dione structure through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures, often using strong oxidizing agents.

    Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione: shares similarities with other indene-dione derivatives, such as:

Uniqueness

The presence of the cyclopropylamino group in 2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione imparts unique chemical and biological properties, making it distinct from other indene-dione derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-[1-(cyclopropylamino)ethylidene]-1H-indene-1,3(2H)-dione

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